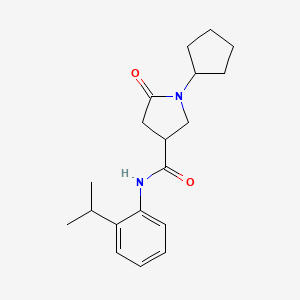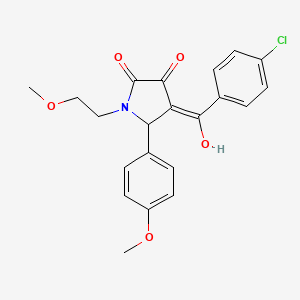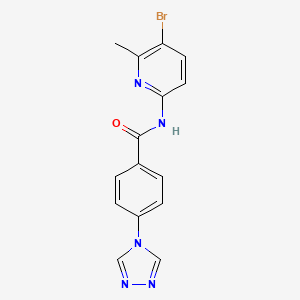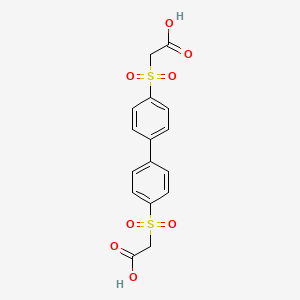
1-cyclopentyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound with a molecular formula of C19H26N2O2. This compound is characterized by its intricate structure, which includes a cyclopentyl group, an isopropylphenyl group, and a pyrrolidine ring with a keto group and a carboxamide moiety. Due to its unique chemical properties, it has garnered interest in various scientific research fields.
Preparation Methods
The synthesis of 1-cyclopentyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common synthetic route includes the cyclization of an appropriate amino acid derivative followed by subsequent functional group modifications.
Industrial Production Methods:
Cyclization Reaction: The initial step often involves cyclization reactions to form the pyrrolidine ring.
Functional Group Modifications:
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution Reactions: Substitution reactions can be employed to replace certain atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various reagents such as halides and alkylating agents are used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated compounds and alkylated derivatives.
Scientific Research Applications
1-Cyclopentyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical reactions.
Biology: The compound is utilized in the study of biological systems, particularly in understanding enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: The compound is used in the production of advanced materials and in the chemical industry for various applications.
Mechanism of Action
1-Cyclopentyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide is unique due to its specific structural features. Similar compounds include other pyrrolidine derivatives and compounds with similar functional groups. the presence of the cyclopentyl and isopropylphenyl groups sets it apart from other compounds in terms of reactivity and biological activity.
Comparison with Similar Compounds
Pyrrolidine derivatives
Other carboxamide compounds
Compounds with cyclopentyl and isopropylphenyl groups
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1-cyclopentyl-5-oxo-N-(2-propan-2-ylphenyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-13(2)16-9-5-6-10-17(16)20-19(23)14-11-18(22)21(12-14)15-7-3-4-8-15/h5-6,9-10,13-15H,3-4,7-8,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPJDKXGNZSPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816822 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5382828.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxamide](/img/structure/B5382834.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenylacetamide](/img/structure/B5382837.png)
![(4E)-4-({[(4-CHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B5382850.png)
![{4-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-ethoxy-6-iodophenoxy}acetic acid](/img/structure/B5382860.png)
![3-[(dimethylamino)methyl]-1-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]-3-pyrrolidinol](/img/structure/B5382867.png)
![4-[7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-6-methyl-2-pyrimidinamine](/img/structure/B5382868.png)
![1-{[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5382877.png)
![6-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5382886.png)

![2-[2-(2-chlorophenyl)vinyl]-3-(2-methoxy-5-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5382900.png)



